

## Comparative Analysis of MALT1 Inhibitors: MLT-943 vs. JNJ-67856633

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MLT-943  |           |
| Cat. No.:            | B8176053 | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), **MLT-943** and JNJ-67856633. This analysis is based on publicly available preclinical and clinical data.

Both MLT-943 and JNJ-67856633 are potent and selective inhibitors of the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) signalosome. The CBM complex plays a crucial role in the activation of the NF-κB signaling pathway, which is a critical driver of lymphocyte activation and is frequently dysregulated in various B-cell lymphomas and autoimmune diseases.[1][2][3] By inhibiting the proteolytic activity of MALT1, these compounds effectively block downstream NF-κB signaling, leading to reduced cell proliferation and survival in MALT1-dependent cancer cells and modulation of immune responses.[4][5][6]

## **Mechanism of Action and Signaling Pathway**

MLT-943 and JNJ-67856633 are allosteric inhibitors of MALT1, meaning they bind to a site on the enzyme distinct from the active site to induce a conformational change that inhibits its protease function.[2][7] This inhibition prevents the cleavage of MALT1 substrates such as BCL10, RelB, and CYLD, which are involved in the regulation of the NF-κB pathway.[3][5][8] The ultimate effect is the suppression of NF-κB-dependent gene expression, which is crucial for the survival and proliferation of certain cancer cells, particularly activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[6][7]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of MALT1 inhibition.



## **Quantitative Performance Data**

The following tables summarize the available in vitro potency data for **MLT-943** and JNJ-67856633. It is important to note that these values were obtained from different studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: In Vitro Potency (IC50) of MLT-943

| Assay                        | Cell Line/System  | IC50 (μM) | Reference |
|------------------------------|-------------------|-----------|-----------|
| IL-2 Reporter Gene<br>Assay  | Jurkat T cells    | 0.04      | [1][9]    |
| IL-2 Release                 | Human PBMC        | 0.074     | [1][9]    |
| Stimulated IL-2<br>Secretion | Human PBMC        | 0.07-0.09 | [10][11]  |
| Stimulated IL-2<br>Secretion | Human Whole Blood | 0.6-0.8   | [10][11]  |

Table 2: In Vitro Potency (IC50) of JNJ-67856633

| Assay                       | Cell Line/System  | IC50 (μM) | Reference |
|-----------------------------|-------------------|-----------|-----------|
| MALT1 Allosteric Inhibition | Biochemical Assay | 0.074     | [2]       |
| IL-6 Secretion              | Cellular Assay    | 0.114     | [2]       |
| IL-10 Secretion             | Cellular Assay    | 0.077     | [2]       |

## Preclinical and Clinical Landscape MLT-943

Preclinical evaluation of **MLT-943** has demonstrated its potent anti-inflammatory properties. In a rat collagen-induced arthritis model, prophylactic treatment with **MLT-943** suppressed the production of anti-collagen antibodies, prevented paw swelling, and normalized joint histology. [10] However, a significant safety concern has emerged from toxicology studies. Prolonged



administration of **MLT-943** in rats and dogs led to a dose-dependent reduction in regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[11] This reduction in Tregs resulted in the development of a severe autoimmune condition resembling Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked (IPEX) syndrome, characterized by intestinal inflammation and mononuclear cell infiltration in various tissues.[11] These findings have raised concerns about the long-term safety of potent MALT1 inhibition, particularly for chronic autoimmune conditions.

### JNJ-67856633

JNJ-67856633 has been primarily investigated for its anti-cancer potential, particularly in B-cell malignancies. Preclinical studies have shown its potent activity in inhibiting the proliferation of ABC-DLBCL cell lines, including those with mutations that confer resistance to BTK inhibitors like ibrutinib.[2][5] JNJ-67856633 demonstrated significant tumor growth inhibition in xenograft models of human DLBCL, such as OCI-Ly3 and OCI-Ly10.[3]

Based on these promising preclinical results, JNJ-67856633 has advanced into clinical development. A Phase 1, first-in-human, open-label study (NCT03900598) is currently evaluating the safety, pharmacokinetics, and pharmacodynamics of JNJ-67856633 in participants with relapsed or refractory B-cell non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[12][13] Preliminary results from this study have indicated a manageable safety profile and have shown clinical activity in both indolent and aggressive lymphomas.[12]

# Experimental Protocols IL-2 Reporter Gene Assay (for MLT-943)

This assay is used to determine the potency of a compound in inhibiting T-cell activation.



Click to download full resolution via product page

Figure 2: Workflow for an IL-2 reporter gene assay.



### Methodology:

- Jurkat T-cells, which are stably transfected with a luciferase reporter gene under the control of the IL-2 promoter, are seeded in a multi-well plate.
- The cells are pre-incubated with a serial dilution of the test compound (e.g., MLT-943) for a specified period.
- T-cell activation is induced by adding stimulants such as phorbol 12-myristate 13-acetate (PMA) and ionomycin.
- After an incubation period, the cells are lysed to release the intracellular contents, including the expressed luciferase.
- A luciferase substrate is added, and the resulting luminescence, which is proportional to the IL-2 promoter activity, is measured using a luminometer.
- The IC50 value, representing the concentration of the compound that inhibits 50% of the luciferase activity, is calculated from the dose-response curve.

# In Vivo Tumor Growth Inhibition Study (for JNJ-67856633)

This type of study assesses the efficacy of an anti-cancer agent in a living organism.





Click to download full resolution via product page

Figure 3: Workflow for a xenograft tumor model study.



#### Methodology:

- Human diffuse large B-cell lymphoma (DLBCL) cells, such as OCI-Ly3 or OCI-Ly10, are injected subcutaneously into immunodeficient mice.[3]
- Tumors are allowed to grow to a specific size (e.g., 100-200 mm<sup>3</sup>).
- Mice are then randomized into different groups, including a vehicle control group and one or more treatment groups receiving different doses of JNJ-67856633.[3]
- The compound is typically administered orally on a defined schedule (e.g., once or twice daily).[3]
- Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Body weight and general health of the mice are also monitored.
- The study continues for a predetermined period or until the tumors in the control group reach a specific size.
- The efficacy of the compound is determined by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).

## **Comparative Summary and Future Outlook**

Both **MLT-943** and JNJ-67856633 are potent allosteric inhibitors of MALT1 with distinct development trajectories. **MLT-943** has demonstrated efficacy in preclinical models of autoimmunity, but its development is hampered by significant safety concerns related to the depletion of regulatory T cells. This highlights a potential on-target toxicity for potent and sustained MALT1 inhibition, which may limit its therapeutic window for chronic diseases.

In contrast, JNJ-67856633 has shown a promising profile as an anti-cancer agent, particularly for B-cell lymphomas that are dependent on NF- $\kappa$ B signaling. Its progression into clinical trials and the observation of clinical activity with a manageable safety profile are encouraging.[12] The differing preclinical findings underscore the importance of the therapeutic context in drug development. While potent MALT1 inhibition may be too toxic for chronic inflammatory conditions, it may be a viable strategy for life-threatening malignancies where a higher degree of risk is acceptable.



Future research will likely focus on refining the therapeutic application of MALT1 inhibitors. This could involve intermittent dosing schedules to mitigate the impact on Tregs, the development of inhibitors with different selectivity profiles, or their use in combination with other agents to enhance efficacy and reduce toxicity. The ongoing clinical evaluation of JNJ-67856633 will be crucial in defining the clinical utility of MALT1 inhibition in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MLT-943 (MLT943) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive
   B-cell receptor-dependent lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology PMC [pmc.ncbi.nlm.nih.gov]
- 12. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]



To cite this document: BenchChem. [Comparative Analysis of MALT1 Inhibitors: MLT-943 vs. JNJ-67856633]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176053#comparative-analysis-of-mlt-943-and-jnj-67856633]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com